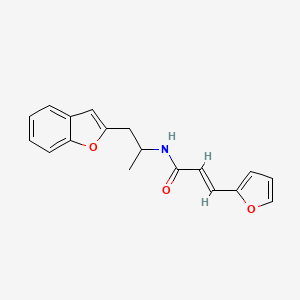

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-13(19-18(20)9-8-15-6-4-10-21-15)11-16-12-14-5-2-3-7-17(14)22-16/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPXYDYAUGQHIY-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide typically involves the reaction of benzofuran derivatives with furan derivatives under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalytic amount of concentrated hydrochloric acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the acrylamide moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and benzofuran rings, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated derivatives. Substitution reactions can lead to various substituted benzofuran and furan derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

Research has indicated that compounds containing benzofuran and furan moieties exhibit promising anticancer properties. The structural characteristics of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide allow it to interact with biological targets involved in cancer progression. Studies have shown that such derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the presence of the furan ring is known to enhance the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability and efficacy against various cancer cell lines .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The unique structure contributes to its ability to disrupt bacterial cell walls or inhibit essential enzymes, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antibiotic .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds like (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide could play a role in mitigating inflammatory responses. Research indicates that derivatives of benzofuran can inhibit pro-inflammatory cytokines, suggesting that this compound may be useful in treating inflammatory conditions .

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of furan derivatives with appropriate amines under controlled conditions to yield the desired acrylamide structure. This approach not only provides high yields but also allows for the modification of functional groups to tailor the compound's properties for specific applications .

2. Green Chemistry Approaches

Recent advancements in green chemistry have led to more sustainable synthesis routes for this compound. Utilizing biocatalysts or microwave-assisted synthesis can significantly reduce reaction times and improve yields while minimizing environmental impact. These methods are particularly advantageous in pharmaceutical applications where purity and efficiency are paramount .

Industrial Applications

1. Material Science

The unique properties of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide make it an attractive candidate for use in polymers and coatings. Its ability to form strong covalent bonds can enhance the mechanical properties of materials, making them more durable and resistant to degradation .

2. Photovoltaic Devices

Research into organic photovoltaic devices has identified compounds with furan and benzofuran structures as potential materials for light-harvesting applications. The electronic properties of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide may contribute to improved efficiency in solar cells, paving the way for more sustainable energy solutions .

Mecanismo De Acción

The mechanism of action of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The benzofuran and furan moieties can interact with various enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammation.

Comparación Con Compuestos Similares

SARS-CoV-2 nsp13 Inhibitors

Acrylamide derivatives with furan substituents have shown inhibitory activity against coronavirus helicases:

Key Differences :

α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators

Acrylamides with heteroaromatic substituents demonstrate allosteric modulation of α7 nAChRs:

Key Differences :

Antimicrobial and Antinociceptive Analogs

Other acrylamide derivatives with furan/thiophene moieties:

Key Differences :

- The morpholinophenyl group in Sortase A inhibitors facilitates hydrogen bonding with catalytic residues, whereas the benzofuran-propan-2-yl group’s rigidity might limit such interactions .

Actividad Biológica

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran moiety and a furan ring, both known for their significant biological properties. The synthesis typically involves the reaction of benzofuran derivatives with furan derivatives, often utilizing anhydrous ethanol as a solvent under reflux conditions .

Synthetic Route Overview

- Preparation of Benzofuran Intermediate : Cyclization of o-hydroxyacetophenones.

- Preparation of Furan Intermediate : Cyclization of aryl acetylenes using transition-metal catalysis.

- Coupling Reaction : Using carbodiimide in the presence of a base to form the desired acrylamide.

Antimicrobial Properties

Research has indicated that compounds containing benzofuran and furan moieties exhibit notable antimicrobial activities. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 2 μg/mL .

Anticancer Activity

Studies have demonstrated that (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide may possess anticancer properties. For example, certain benzofuran derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is common among many benzofuran derivatives. Research on related compounds indicates that they can modulate inflammatory pathways, offering therapeutic avenues for conditions characterized by chronic inflammation.

The mechanism of action for (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide likely involves interactions with specific molecular targets, such as enzymes and receptors involved in cell proliferation and inflammation. This interaction can lead to the inhibition or modulation of various biological processes, making it a candidate for further pharmacological studies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (E)-N-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | Structure | Antimicrobial |

| (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one | Structure | Anticancer |

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.

Case Studies

- Antimycobacterial Activity : A study on benzofuran derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values indicating strong potential for further development in treating tuberculosis .

- Cytotoxicity Evaluation : In vitro studies revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing healthy cells, suggesting a favorable therapeutic index for future applications .

Q & A

Q. What are the recommended synthetic routes for (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide?

The compound can be synthesized via coupling reactions using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole hydrate (HOBt). For example, similar acrylamide derivatives (e.g., PAM-2) were prepared by reacting (E)-3-(furan-2-yl)acrylic acid with amines, yielding high purity (>95%) products after silica gel chromatography . Key steps include:

- Activation of the carboxylic acid group with EDC/HOBt.

- Purification using solvents like dichloromethane:methanol (99:1 v/v).

- Analytical validation via NMR and mass spectrometry.

Q. How can the structural identity of this compound be confirmed?

X-ray crystallography using SHELX programs (e.g., SHELXL) is ideal for resolving crystal structures. For non-crystalline samples, employ:

Q. What initial biological assays are suitable for evaluating its bioactivity?

Prioritize assays based on structural analogs:

- Antimicrobial screening : Broth microdilution against Staphylococcus aureus or Mycobacterium tuberculosis (common for benzofuran derivatives) .

- Neuropathic pain models : Tail-flick or chronic constriction injury assays in mice, as seen with DM489 .

- Receptor modulation : GABAA or nicotinic acetylcholine receptor (nAChR) binding studies, given acrylamide’s role in CNS targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Core modifications : Replace benzofuran with indole or thiophene to assess aromatic stacking effects.

- Side-chain variations : Test alkyl vs. morpholino groups at the propan-2-yl position for solubility and target engagement .

- Stereoelectronic tuning : Introduce electron-withdrawing groups (e.g., -NO2) on benzofuran to modulate receptor binding .

- Data correlation : Use cheminformatics tools to link structural features (e.g., logP, polar surface area) with bioactivity .

Q. What mechanistic insights explain its neuropathic pain reduction in preclinical models?

Analogous compounds (e.g., DM489) act via GABAA receptor potentiation, reducing neuronal hyperexcitability. Key steps:

- Electrophysiology : Measure GABA-evoked currents in hippocampal neurons.

- Behavioral assays : Compare wild-type vs. GABAA-α2 knockout mice to identify subunit specificity .

- Molecular docking : Model interactions with GABAA β3 subunit binding pockets .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies may arise from:

- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to assess degradation.

- Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ perfusion models .

- Dosing regimens : Optimize pharmacokinetics via AUC calculations after IV/PO administration .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Solvent screening : Test polar (ethanol) vs. non-polar (hexane) recrystallization solvents.

- Co-crystallization : Add small molecules (e.g., glycerol) to stabilize lattice formation.

- Temperature gradients : Slow cooling from 60°C to 4°C to promote crystal growth .

Q. How can synthetic byproducts be minimized during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.